N-Formyl-2-hydroxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

N-Formyl-2-hydroxybenzamide can be synthesized through the condensation of an aromatic aldehyde and a ketone, followed by hydrolysis of the resulting ester . The specific reaction conditions and industrial production methods for this compound are not widely documented, but the general approach involves the use of common organic synthesis techniques.

化学反応の分析

Oxidation

The formyl group in N-Formyl-2-hydroxybenzamide can be oxidized to a carboxylic acid. This reaction is critical for functional group transformation and biological activity modulation.

Reaction Details :

-

Reagents : Sodium periodate (NaIO4) in water , followed by acidification with HCl .

-

Product : The formyl group is converted to a carboxylic acid, yielding 2-hydroxybenzoic acid or derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | NaIO4, HCl | 20°C, 20 min | Carboxylic acid |

Reduction

The formyl group can be reduced to a hydroxyl group, altering its reactivity and biological interactions.

Reaction Details :

-

Reagents : Sodium borohydride (NaBH4) in methanol.

-

Conditions : Stirring at room temperature.

-

Product : The formyl group is reduced to a hydroxyl group, forming 2-hydroxybenzamide.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH4 (CH3OH) | Room temperature | Hydroxyl derivative |

Substitution

The hydroxyl group at position 2 is susceptible to substitution under acidic conditions.

Reaction Details :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | HCl | 4°C, 12 h | Nucleophilic derivatives |

Biological Interactions

The formyl group plays a pivotal role in biological activity, particularly in drug-receptor interactions.

Key Findings :

-

Formyl peptide receptor (FPR) agonism : The formyl group enhances binding to FPRs, with EC50 values

科学的研究の応用

Chemistry

N-Formyl-2-hydroxybenzamide serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:

- Oxidation : The formyl group can be oxidized to yield carboxylic acids.

- Reduction : It can be reduced to alcohols or amines, expanding its utility in synthetic pathways.

Biology

The compound has been studied for its biological activities, particularly its interactions with biomolecules. Notable applications include:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including Mycobacterium smegmatis. The mechanism involves inhibition of bacterial enzymes crucial for metabolic pathways.

- Inflammatory Response Modulation : Studies suggest that N-formyl peptides derived from this compound may play a role in inflammatory responses, potentially influencing conditions such as inflammatory bowel disease .

Medicine

In the medical field, this compound is being explored for potential therapeutic applications:

- Drug Development : The compound is investigated as a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents : Its derivatives are being evaluated for their efficacy in treating inflammatory diseases by modulating receptor interactions within immune pathways .

Case Studies

A number of studies highlight the effectiveness of this compound in various applications:

作用機序

The mechanism by which N-Formyl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways

類似化合物との比較

N-Formyl-2-hydroxybenzamide can be compared with similar compounds such as:

N-Formyl-2-hydroxybenzene carboxamide: Similar in structure and used in similar applications.

5-Formyl-2-hydroxybenzamide: Another related compound with similar chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity.

生物活性

N-Formyl-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

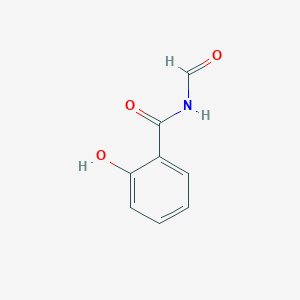

This compound is characterized by the following chemical structure:

The compound features a formyl group (-CHO) attached to a 2-hydroxybenzamide moiety, which contributes to its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of 2-hydroxybenzamide using various reagents under controlled conditions. Recent advancements have highlighted its use in eco-friendly catalytic processes, emphasizing green chemistry principles that minimize hazardous waste.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Bacteria (e.g., MRSA), Fungi |

| 5-Formyl-2-hydroxybenzamide | Strong antimicrobial | Various bacterial strains |

2. Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects, potentially through modulation of the formyl peptide receptor (FPR) signaling pathways. This mechanism is crucial for developing treatments for inflammatory diseases .

3. Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma species (causing Chagas disease). Structure-activity relationship (SAR) studies have identified specific derivatives with enhanced efficacy against these pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that certain modifications significantly increased potency against resistant strains. The results suggested that lipophilicity and steric factors play critical roles in enhancing activity .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of leukotriene synthesis, indicating potential applications in treating asthma and other inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substitution Effects : Modifications at the benzene ring can significantly influence antimicrobial and anti-inflammatory activities.

- Functional Group Importance : The presence of hydroxyl (-OH) and formyl (-CHO) groups are critical for maintaining biological activity.

特性

IUPAC Name |

N-formyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFQFSQXIJJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511891 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67936-24-7 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。